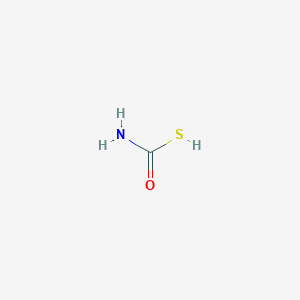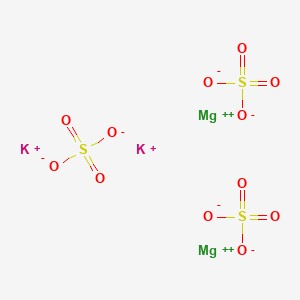
4-氨基喹啉
描述
4-Aminoquinaldine, also known as 4-Amino-2-methylquinoline, is an organic compound with the molecular formula C₁₀H₁₀N₂. It is a derivative of quinoline, characterized by the presence of an amino group at the fourth position and a methyl group at the second position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .
科学研究应用
4-Aminoquinaldine has a wide range of applications in scientific research:
作用机制
Target of Action
4-Aminoquinaldine, also known as 2-methylquinolin-4-amine, is believed to function as an inhibitor of certain enzymes . Specifically, it is thought to impede the activity of enzymes involved in quinaldine metabolism .
Mode of Action
The precise mode of action of 4-Aminoquinaldine remains incompletely understood. It is suggested that the effectiveness of 4-aminoquinaldine and related analogues is partly dependent upon drug accumulation in the acidic digestive vacuole . The presence of a short linker chain is believed to enable the molecule to circumvent the parasite-resistance mechanism, making it active against resistant parasites .
Biochemical Pathways
4-Aminoquinaldine derivatives have been found to present inhibitory effects on Leishmania donovani promastigotes and amastigotes .
Pharmacokinetics
It is known that 4-aminoquinolines, a related class of compounds, are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .
Result of Action
It is known that 4-aminoquinaldine derivatives have inhibitory effects onLeishmania donovani promastigotes and amastigotes , suggesting that the compound may have antiparasitic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminoquinaldine. For instance, the compound’s crystallization is favored under hydrothermal conditions .
生化分析
Biochemical Properties
4-Aminoquinaldine is a compound with the empirical formula C10H10N2 . It has a molecular weight of 158.20 . The compound is available in powder form and has a boiling point of 333 °C
Cellular Effects
The cellular effects of 4-Aminoquinaldine are not well-studied. One study found that 4-Aminoquinaldine derivatives presented inhibitory effects on L. donovani promastigotes and amastigotes
Molecular Mechanism
One study suggested that killing by a 4-Aminoquinaldine derivative involved moderate inhibition of dihydrofolate reductase and elicitation of the apoptotic cascade
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine can be synthesized through various methods. One common approach involves the reduction of 4-nitroquinaldine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-methylquinoline with ammonia under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, 4-Aminoquinaldine is often produced via catalytic hydrogenation of 4-nitroquinaldine. This process involves the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures and pressures. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products .
化学反应分析
Types of Reactions: 4-Aminoquinaldine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in 4-nitroquinaldine can be reduced to form 4-Aminoquinaldine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 4-Aminoquinaldine.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
4-Aminoquinaldine can be compared with other similar compounds such as:
4-Aminoquinoline: Both compounds have an amino group at the fourth position, but 4-Aminoquinoline lacks the methyl group at the second position.
Chloroquine: A well-known antimalarial drug, chloroquine is a derivative of 4-Aminoquinoline and shares similar pharmacological properties.
Uniqueness: 4-Aminoquinaldine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6628-04-2 | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinaldinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINALDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















